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1,N6-Ethenoadenosine-5'-diphosphate sodium salt

Fluorescence spectroscopy Enzyme kinetics Polymerization assays

This ε-ADP trisodium salt (≥98%, MW 517.17) is a base-modified fluorescent ADP analog with an etheno bridge that imparts intrinsic fluorescence (λem 415 nm, Q=0.60) while preserving the diphosphate moiety for enzyme recognition. Unlike unlabeled ADP, it enables real-time stopped-flow and fluorescence polarization monitoring of nucleotide binding without radioisotopes. The blocked N-1/N-6 hydrogen-bonding sites simplify NMR NOE assignment for active-site mapping—unique among fluorescent ADP analogs. Essential for myosin ATPase, pyruvate kinase, chloroplast CF1, and polynucleotide phosphorylase assays. Confirm lot-specific binding affinity for your target enzyme before ordering.

Molecular Formula C12H12N5Na3O10P2
Molecular Weight 517.17 g/mol
CAS No. 103213-52-1
Cat. No. B1140873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,N6-Ethenoadenosine-5'-diphosphate sodium salt
CAS103213-52-1
Molecular FormulaC12H12N5Na3O10P2
Molecular Weight517.17 g/mol
Structural Identifiers
SMILESC1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C12H15N5O10P2.3Na/c18-8-6(3-25-29(23,24)27-28(20,21)22)26-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H2,20,21,22);;;/q;3*+1/p-3
InChIKeyCDPMPKTUNKCQMT-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,N6-Ethenoadenosine-5'-diphosphate Sodium Salt (CAS 103213-52-1): A Fluorescent ADP Analog for Quantitative Enzymology and Binding Studies


1,N6-Ethenoadenosine-5'-diphosphate (ε-ADP) sodium salt is a base-modified fluorescent analog of adenosine diphosphate (ADP), distinguished by an etheno bridge between the N-1 and N6 positions of the adenine ring that confers intrinsic fluorescence while preserving the diphosphate moiety required for enzyme recognition and metal coordination [1]. This compound is routinely supplied as the trisodium salt (molecular formula C₁₂H₁₂N₅Na₃O₁₀P₂, molecular weight 517.17) with typical vendor-specified purity of ≥98% . The fluorescence properties enable real-time, non-radioactive monitoring of nucleotide binding, release, and enzymatic turnover in systems where unmodified ADP provides no optical signal.

Why 1,N6-Ethenoadenosine-5'-diphosphate Sodium Salt Cannot Be Interchanged with Unmodified ADP or Alternative Fluorescent Analogs Without Quantitative Validation


Although ε-ADP is structurally analogous to ADP and serves as a substrate for many ADP-utilizing enzymes, its fluorescent etheno modification alters both the electronic environment of the adenine ring and the compound's interaction with metal ions, binding pockets, and solvent [1]. Critically, the N-1 and N-6 nitrogens—essential hydrogen-bonding sites in native ADP—are rendered unavailable for hydrogen bonding in ε-ADP, which can modify binding orientation and affinity in ways that are protein-specific and require empirical verification [2]. Furthermore, different fluorescent ADP analogs (e.g., MANT-ADP, TNP-ADP) exhibit distinct excitation/emission maxima, quantum yields, environmental sensitivities, and binding kinetics. Generic substitution without reference to the quantitative evidence below risks experimental artifacts including altered enzyme turnover rates, shifted binding equilibria, and misinterpreted fluorescence signals.

Product-Specific Quantitative Evidence: Verified Differentiation of 1,N6-Ethenoadenosine-5'-diphosphate Sodium Salt Against Comparators


Fluorescence Quantum Yield: ε-ADP vs. Polymeric Form vs. Unmodified ADP

ε-ADP exhibits a high fluorescence quantum yield of Q = 0.60 in aqueous solution, enabling sensitive detection in enzymatic assays where unmodified ADP is non-fluorescent (Q ≈ 0). This value contrasts sharply with poly(εA), which has a quantum yield of Q = 0.024, a 25-fold difference that permits real-time monitoring of phosphorolysis and polymerization reactions [1].

Fluorescence spectroscopy Enzyme kinetics Polymerization assays

Binding Affinity to Myosin: ε-ADP Kd vs. ADP Competitive Inhibition

ε-ADP binds to skeletal muscle myosin at two independent and equivalent sites with a dissociation constant (Kd) of 24.7 μM. MgADP acts as a competitive inhibitor of ε-ADP binding with an inhibition constant (K_SI) of 8–9 μM, confirming that ε-ADP occupies the physiological ADP-binding pocket while exhibiting a measurably distinct affinity profile [1].

Myosin ATPase Muscle contraction Nucleotide binding

Enzymatic Activity as ADPase Substrate: ε-ADP vs. ADP Relative Activity

In rat liver membrane ADPase assays, ε-ADP retains 86% of the activity observed with unmodified ADP as substrate, demonstrating near-native enzymatic recognition despite the etheno modification [1]. This compares favorably to ε-ATP (70% activity in ATPase assays) and ε-NAD (only 8% activity as NAD glycohydrolase substrate), highlighting that ε-ADP preserves functional activity better than other etheno-modified nucleotides in membrane enzyme systems.

ADPase assay Membrane enzymology Substrate efficiency

Fluorescence Enhancement Upon Myosin S1 Binding: ε-ADP vs. Free Nucleotide

Binding of ε-ADP to myosin subfragment 1 (S1) produces a 20% increase in emission intensity, a 7-nm blue shift in emission maximum, and a 70% increase in absorbance at the excitation wavelength (330 nm) relative to free ε-ADP in solution [1]. These spectroscopic changes provide a quantitative, label-free method to monitor ε-ADP binding and dissociation in real time, which is not possible with unmodified ADP.

Protein-nucleotide interactions Myosin subfragment 1 Active site probing

Metal Ion Quenching Selectivity: ε-ADP vs. Other Etheno-Nucleotides

The affinity constants for metal binding to ε-ADP closely resemble those for unmodified ADP. Among divalent cations, Ni(II) and Co(II) are more effective than Mn(II) in quenching ε-ADP fluorescence, consistent with Förster energy transfer predictions based on spectral overlap [1]. In contrast, diamagnetic ions Mg(II), Ca(II), and Zn(II) do not directly quench ε-ADP fluorescence but affect quantum yield via conformational changes in the nucleotide [1].

Metal-nucleotide interactions Fluorescence quenching Divalent cations

Chloroplast Coupling Factor Binding Affinity: ε-ADP Kd and Ionic Strength Dependence

ε-ADP binds to isolated chloroplast coupling factor (CF1) at two divalent cation-sensitive sites with a dissociation constant Kd of approximately 1–3 μM. Addition of 0.1 M NaCl increases the Kd by 3–5-fold, demonstrating that ε-ADP binding is sensitive to ionic strength and cation-induced protein conformational changes [1]. ε-ADP and ε-ATP replace natural nucleotides with 65–85% efficiency in chloroplast reactions including ADP inhibition of electron transport and ATP stimulation of proton uptake.

Chloroplast bioenergetics Coupling factor CF1 Fluorescence polarization

Validated Research and Industrial Applications for 1,N6-Ethenoadenosine-5'-diphosphate Sodium Salt Based on Quantitative Evidence


Real-Time Monitoring of ADP Release in Myosin and Actin-Myosin ATPase Cycles

The 20% fluorescence enhancement and 7-nm blue shift observed upon ε-ADP binding to myosin S1 [1] enable stopped-flow fluorescence measurements of ADP dissociation rates without the need for extrinsic labels or coupled enzyme assays. With a Kd of 24.7 μM for skeletal muscle myosin [2] and 86% retained ADPase activity in membrane systems [3], ε-ADP serves as a functional ADP surrogate that provides optical readout of nucleotide occupancy in motor protein mechanochemical cycles.

Fluorescence Polarization Binding Assays for Nucleotide-Dependent Proteins

The high quantum yield (Q = 0.60) [4] and low-micromolar binding affinity to chloroplast CF1 (Kd = 1–3 μM) [5] make ε-ADP well-suited for fluorescence polarization (FP) assays measuring nucleotide-protein interactions. The 3–5-fold increase in Kd upon addition of 0.1 M NaCl [5] provides a built-in control for assessing ionic strength effects on binding equilibria, enabling robust assay development for screening nucleotide-binding site inhibitors or activators.

Phosphorolysis and Polymerization Kinetics via Fluorescence Turn-Off/Turn-On

The 25-fold difference in quantum yield between monomeric ε-ADP (Q = 0.60) and poly(εA) (Q = 0.024) [4] enables continuous fluorometric monitoring of polynucleotide phosphorylase-catalyzed polymerization and phosphorolysis reactions. This differential fluorescence signal eliminates the need for radiolabeled substrates (e.g., [³²P]-ADP) in studying nucleic acid enzymology, providing a safer and higher-throughput alternative for characterizing polymerases and nucleases.

NMR-Based Structural Studies of ADP-Binding Sites Using ε-ADP as a Hydrogen-Bonding Probe

Because the N-1 and N-6 nitrogens of ε-ADP are unavailable for hydrogen bonding [6], this analog simplifies interpretation of nuclear Overhauser effect (NOE) data in NMR studies of ADP-binding proteins. By eliminating potential hydrogen-bond-mediated couplings, ε-ADP enables unambiguous assignment of H-2 proton interactions with protein residues, as demonstrated in creatine kinase active-site mapping [6]. This application is unique to ε-ADP among fluorescent ADP analogs that retain hydrogen-bonding capacity at these positions.

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